molecular formula C13H8F3NO2 B8024932 3-Isocyanato-2-methyl-5-(4-trifluoromethyl-phenyl)-furan

3-Isocyanato-2-methyl-5-(4-trifluoromethyl-phenyl)-furan

Cat. No.: B8024932
M. Wt: 267.20 g/mol
InChI Key: SIICNWTXJDQTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanato-2-methyl-5-(4-trifluoromethyl-phenyl)-furan is a synthetic organic compound that belongs to the class of isocyanates Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-2-methyl-5-(4-trifluoromethyl-phenyl)-furan typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Isocyanate formation: The isocyanate group can be introduced by reacting an amine precursor with phosgene or using safer alternatives like triphosgene.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the isocyanate group can yield amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation products: Carboxylic acids, aldehydes.

    Reduction products: Amines.

    Substitution products: Derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Could be explored for pharmaceutical applications due to its unique structural features.

    Industry: Utilized in the production of high-performance materials like polyurethanes and coatings.

Mechanism of Action

The mechanism of action of 3-Isocyanato-2-methyl-5-(4-trifluoromethyl-phenyl)-furan would depend on its specific application. In general, isocyanates react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively. The trifluoromethyl group can influence the reactivity and stability of the compound, potentially enhancing its performance in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-Isocyanato-2-methyl-5-phenyl-furan: Lacks the trifluoromethyl group, which may result in different reactivity and applications.

    3-Isocyanato-2-methyl-5-(4-chlorophenyl)-furan: Contains a chlorine atom instead of a trifluoromethyl group, which can alter its chemical properties and uses.

Uniqueness

The presence of the trifluoromethyl group in 3-Isocyanato-2-methyl-5-(4-trifluoromethyl-phenyl)-furan makes it unique compared to its analogs. This group can enhance the compound’s lipophilicity, metabolic stability, and overall reactivity, making it valuable for specific industrial and pharmaceutical applications.

Properties

IUPAC Name

3-isocyanato-2-methyl-5-[4-(trifluoromethyl)phenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c1-8-11(17-7-18)6-12(19-8)9-2-4-10(5-3-9)13(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIICNWTXJDQTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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